(~15~N_2_)-1H-Imidazole

Description

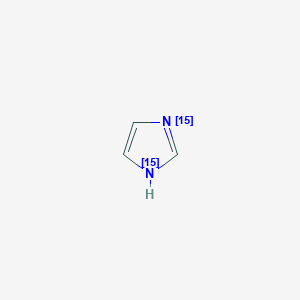

Structure

3D Structure

Properties

IUPAC Name |

(1,3-15N2)1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-MQIHXRCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15N]=C[15NH]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583906 |

Source

|

| Record name | (~15~N_2_)-1H-Imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74362-46-2 |

Source

|

| Record name | (~15~N_2_)-1H-Imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74362-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(15N2)-1H-Imidazole: A Technical Guide for Advanced Research Applications

Abstract: This guide provides an in-depth technical overview of (15N2)-1H-Imidazole, a stable isotope-labeled compound essential for advanced research in structural biology, metabolic analysis, and drug development. We will explore its core physicochemical properties, delve into its critical applications in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of (15N2)-1H-Imidazole to achieve high-fidelity data and deeper mechanistic insights.

Core Physicochemical Properties

(15N2)-1H-Imidazole is a derivative of the heterocyclic aromatic compound imidazole, where both nitrogen atoms in the five-membered ring are replaced with the stable isotope Nitrogen-15 (¹⁵N). This specific labeling imparts unique properties that are invaluable for various analytical techniques, without altering the compound's fundamental chemical reactivity.

The imidazole ring is a crucial component of many biomolecules, most notably the side chain of the amino acid histidine.[1] Its amphoteric nature, with a pKa of approximately 7.0 for its conjugate acid, allows it to function as both a proton donor and acceptor under physiological conditions.[2][3] This property is central to its role in enzyme catalysis and metal ion coordination.[4]

Table 1: Key Properties of (15N2)-1H-Imidazole

| Property | Value | Source |

| Chemical Formula | C₃H₄¹⁵N₂ | [5] |

| Exact Mass | 70.03151792 Da | [5] |

| CAS Number | 74362-46-2 | [5] |

| Natural Abundance of ¹⁵N | ~0.37% | [6][7] |

| Typical Isotopic Purity | ≥98 atom % ¹⁵N | [5] |

| Appearance | White to pale yellow solid | [3] |

| pKa (Conjugate Acid) | ~7.0 | [2] |

Foundational Applications in Scientific Research

The primary utility of (15N2)-1H-Imidazole stems from the nuclear properties of the ¹⁵N isotope. Unlike the highly abundant ¹⁴N isotope, which has a nuclear spin of 1 and suffers from quadrupolar broadening in NMR, ¹⁵N has a nuclear spin of 1/2.[8][9] This fundamental difference results in sharp, well-resolved NMR signals, making it an ideal probe for detailed molecular structure analysis.[6]

High-Resolution NMR Spectroscopy

Isotopic labeling with ¹⁵N is a cornerstone of modern biomolecular NMR.[10] It enables a suite of multidimensional experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which are impossible with unlabeled samples.

-

Protein Structural Biology: In protein science, ¹⁵N labeling is indispensable for determining structures, studying protein-ligand interactions, and investigating dynamic processes.[10] (15N2)-1H-Imidazole can be used as a precursor to biosynthetically produce ¹⁵N-labeled histidine. The ¹⁵N signals from the histidine side chain provide unique probes for:

-

Active Site Analysis: Histidine residues are frequently found in the active sites of enzymes, where they participate in catalysis. Monitoring the ¹⁵N chemical shifts of these residues upon substrate or inhibitor binding provides direct evidence of interaction and can reveal mechanistic details.[4]

-

Tautomerism and Protonation States: The imidazole ring can exist in different tautomeric and protonation states, which are often critical for its function. ¹⁵N NMR is an exceptionally effective method for distinguishing between these states due to the significant changes in ¹⁵N chemical shifts upon protonation (~30 ppm).[2][8]

-

pH Sensing: The sensitivity of the imidazole ¹⁵N chemical shift to protonation makes (15N2)-1H-Imidazole a promising agent for in vivo pH sensing, particularly when combined with hyperpolarization techniques that dramatically enhance the NMR signal.[1][2]

-

-

Nucleic Acid and Heterocycle Studies: ¹⁵N NMR is a powerful tool for investigating the structure of nitrogen-rich heterocycles.[8] Labeling allows for the unambiguous assignment of signals and the analysis of hydrogen bonding and tautomeric equilibria in complex systems.[11]

Isotopic Tracer for Mass Spectrometry and Metabolic Studies

In mass spectrometry, the mass shift introduced by the two ¹⁵N atoms allows labeled molecules to be easily distinguished from their unlabeled counterparts.[10] This makes (15N2)-1H-Imidazole a valuable tool for:

-

Metabolic Flux Analysis: By providing cells or organisms with (15N2)-1H-Imidazole as a precursor, researchers can trace the metabolic fate of the imidazole ring as it is incorporated into histidine and other downstream metabolites.[9][12] This technique, known as stable isotope probing (SIP), is crucial for mapping metabolic pathways and understanding nitrogen flow in biological systems.[7][13]

-

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), ¹⁵N-labeled amino acids are used to create a "heavy" standard for the precise quantification of protein abundance changes between different cell populations.[8]

Experimental Protocols and Methodologies

The successful application of (15N2)-1H-Imidazole requires robust and validated experimental protocols. Here, we detail a workflow for its use in producing an isotopically labeled protein for NMR analysis.

Protocol: Biosynthetic Labeling of Histidine Residues in Recombinant Proteins

This protocol describes the incorporation of ¹⁵N-labeled histidine, derived from (15N2)-1H-Imidazole, into a target protein using a histidine-auxotrophic strain of E. coli. This approach ensures that the label is directed specifically to histidine residues.

Rationale: Histidine auxotrophs are strains of E. coli that cannot synthesize their own histidine and must acquire it from the growth medium.[4] By providing (15N2)-1H-Imidazole as the sole precursor for the imidazole ring, we can ensure efficient and specific labeling of the protein's histidine residues.

Materials:

-

Histidine-auxotrophic E. coli strain (e.g., ATCC 23858) transformed with the expression plasmid for the protein of interest.

-

M9 minimal media components.

-

(15N2)-1H-Imidazole (≥98% isotopic purity).

-

Other required amino acids (unlabeled), excluding histidine.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Appropriate antibiotic for plasmid selection.

Step-by-Step Methodology:

-

Starter Culture: Inoculate 50 mL of LB medium (supplemented with the appropriate antibiotic) with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Adaptation to Minimal Media: Pellet the overnight culture by centrifugation (5,000 x g, 10 min). Wash the pellet twice with sterile M9 salts to remove any residual LB medium.

-

Main Culture Inoculation: Resuspend the washed pellet in 1 L of M9 minimal medium supplemented with all necessary amino acids (except histidine), glucose (as a carbon source), and the appropriate antibiotic. Add (15N2)-1H-Imidazole to a final concentration of 50-100 mg/L.

-

Causality Note: Washing the cells is critical to prevent dilution of the ¹⁵N label with unlabeled histidine from the rich starter medium. The concentration of (15N2)-1H-Imidazole may need optimization depending on the expression level of the target protein.

-

-

Growth and Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue shaking for 12-18 hours to allow for proper protein folding and expression.

-

Harvest and Validation: Harvest the cells by centrifugation. Purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if using a His-tagged protein).

-

Self-Validation: Confirm the incorporation of the ¹⁵N label using mass spectrometry. The mass of the purified protein should show an increase corresponding to the number of histidine residues multiplied by two (for the two ¹⁵N atoms per imidazole ring).

Workflow: Analysis by ¹H-¹⁵N HSQC NMR

This workflow outlines the key stages for analyzing the ¹⁵N-labeled protein sample using a 2D ¹H-¹⁵N HSQC experiment. This is the primary experiment used to visualize the amide backbone and certain side-chain signals (like histidine) of a protein.

Caption: Workflow for NMR analysis of a ¹⁵N-labeled protein sample.

Spectroscopic Data and Interpretation

The chemical shifts of the nitrogen atoms in (15N2)-1H-Imidazole are highly sensitive to their chemical environment, including solvent, pH, and coordination to metal ions.

Table 2: Representative NMR Chemical Shifts

| Nucleus | Unprotonated Imidazole (in CH₂Cl₂) ¹ | Protonated Imidazolium ¹ | Notes |

| ¹⁵N | ~205-225 ppm | ~175-195 ppm | The protonated form shows a significant upfield shift (~30 ppm)[2]. Shifts are relative to a standard like liquid ammonia. |

| ¹H (C2-H) | ~7.7 ppm | ~8.7 ppm | The C2-H proton is the most deshielded. |

| ¹H (C4/C5-H) | ~7.1 ppm | ~7.6 ppm | Due to rapid tautomerization, the C4-H and C5-H protons are equivalent in the unprotonated form. |

¹Note: Absolute chemical shift values can vary significantly based on solvent, concentration, temperature, and reference standard. The values provided are illustrative approximations based on literature data.[14][15]

Interpretation: In a ¹H-¹⁵N HSQC spectrum of a protein labeled via this method, each histidine side chain will produce a correlation peak. The position of this peak provides a unique fingerprint. Changes in its chemical shift upon addition of a ligand, a change in pH, or a mutation can be interpreted to understand changes in the local electronic environment, binding events, or shifts in the tautomeric equilibrium.

Conclusion

(15N2)-1H-Imidazole is a powerful and versatile tool for modern scientific inquiry. Its utility in NMR spectroscopy provides unparalleled, atom-specific insights into molecular structure, dynamics, and function.[6] Concurrently, its application as a tracer in mass spectrometry enables precise mapping of metabolic pathways and quantitative analysis of complex biological systems.[7] The protocols and data presented in this guide serve as a foundation for researchers to effectively harness the capabilities of this essential isotopic labeling reagent, pushing the boundaries of discovery in biology, chemistry, and medicine.

References

- Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

- Isotope Science / Alfa Chemistry. 15N Labeled Compounds.

- National Institutes of Health (NIH). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.

- Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy.

- Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.

- National Institutes of Health (NIH). NMR-based metabolite studies with 15N amino acids.

- National Institutes of Health (NIH).

- PubChem. (ngcontent-ng-c4006390337="" class="ng-star-inserted">15N_2)-1H-Imidazole | C3H4N2 | CID 16213375.

- ResearchGate. Calculated and experimental 15 N chemical shifts of the imidazole part.

- ResearchGate. The use of ¹⁵N-labeled annulated imidazole to determine the site of....

- PubMed.

- Frontiers. (2023, May 9).

- National Institutes of Health (NIH).

- Wikipedia. Imidazole.

- National Institutes of Health (NIH). Imidazole | C3H4N2 | CID 795 - PubChem.

- Semantic Scholar. (1979).

- National Institutes of Health (NIH). (2011, February 2). Histidine Biosynthesis.

- TÜBİTAK Academic Journals. (2003, January 1).

Sources

- 1. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Histidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (~15~N_2_)-1H-Imidazole | C3H4N2 | CID 16213375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 7. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 8. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable isotope probing with 15N2 reveals novel noncultivated diazotrophs in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution | Semantic Scholar [semanticscholar.org]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

A Technical Guide to the Synthesis and Application of Doubly ¹⁵N-Labeled ([1,3-¹⁵N₂]) Imidazole

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. Doubly ¹⁵N-labeled imidazole ([1,3-¹⁵N₂]imidazole) has emerged as a particularly powerful probe for nuclear magnetic resonance (NMR) spectroscopy. Its unique electronic structure and a pKa near physiological pH make it an exquisite sensor for pH and a valuable mimic for the side chain of histidine residues in proteins and enzymes. This guide provides a comprehensive overview of a robust and efficient one-pot synthesis of [1,3-¹⁵N₂]imidazole, delves into the mechanistic rationale behind the synthetic strategy, presents a detailed experimental protocol, and discusses its critical applications in research.

Introduction: The Scientific Imperative for ¹⁵N₂-Imidazole

The imidazole moiety is a cornerstone of biological chemistry, most notably as the functional group of the amino acid histidine. Histidine residues are frequently found in the active sites of enzymes, where they participate in catalysis, proton transfer, and metal coordination.[1][2][3] Understanding the precise protonation state and local environment of these residues is critical to elucidating biological mechanisms.

Directly probing nitrogen atoms via ¹⁵N NMR spectroscopy offers superior insight compared to ¹H or ¹³C NMR, as the ¹⁵N chemical shift is exquisitely sensitive to changes in electronic structure, such as protonation.[4][5] The challenge, however, is the low natural abundance of ¹⁵N (0.37%), which makes NMR detection prohibitively time-consuming. The synthesis of ¹⁵N-enriched molecules overcomes this fundamental limitation.

Doubly ¹⁵N-labeled imidazole is a premier tool for:

-

In Vitro and In Vivo pH Sensing: The two nitrogen atoms in the imidazole ring undergo a significant chemical shift change of approximately 30 ppm upon protonation, which occurs around the physiological pKa of 7.0.[6][7][8][9] This property allows for highly accurate pH measurements in complex biological systems.

-

Protein Structural Biology: By studying ¹⁵N₂-imidazole as a model compound or by incorporating ¹⁵N-labeled histidine into proteins, researchers can differentiate between the neutral tautomers (π and τ) and the charged (protonated) state of the imidazole side chain, providing critical structural and functional information.[1][2]

-

Hyperpolarization Studies: Techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance the NMR signal of ¹⁵N₂-imidazole by over 2000-fold, opening the door to real-time metabolic imaging and sensitive molecular sensing applications.[7][8][9][10]

-

Mechanistic Probes: Labeled imidazole can be used to trace reaction pathways and to study interactions with metal ions, such as zinc.[11]

Synthetic Strategy: A Modified Debus-Radziszewski Approach

The synthesis of the imidazole ring has been established for over a century, with the Debus-Radziszewski reaction being a classic method.[12] This multicomponent reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of [1,3-¹⁵N₂]imidazole, a highly effective one-pot modification is employed, reacting glyoxal (the 1,2-dicarbonyl), formaldehyde (the aldehyde), and an isotopically enriched ammonia source.

The chosen ¹⁵N source is ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) , which is a commercially available, stable, and easy-to-handle salt that serves as the precursor for both nitrogen atoms in the final imidazole ring.

The overall reaction is as follows: Glyoxal + Formaldehyde + 2 ¹⁵NH₄Cl → [1,3-¹⁵N₂]Imidazole

This approach is advantageous due to its operational simplicity, use of accessible starting materials, and direct incorporation of the ¹⁵N labels in a single, efficient step.

Mechanistic Rationale & Causality

Understanding the reaction mechanism is key to optimizing conditions and ensuring a successful outcome. The reaction proceeds through the formation of imine intermediates.

-

Ammonia Liberation: In solution, the ¹⁵NH₄Cl exists in equilibrium with free ¹⁵N-ammonia (¹⁵NH₃), which is the active nucleophile.

-

Diimine Formation: Two equivalents of ¹⁵NH₃ react with glyoxal to form the corresponding ¹⁵N,¹⁵N'-diimine. This condensation is a standard carbonyl-amine reaction.

-

Cyclization with Formaldehyde: The ¹⁵N,¹⁵N'-diimine then reacts with formaldehyde. The formaldehyde carbon becomes the C2 position of the imidazole ring, and its condensation with the diimine, followed by elimination of water and oxidation, leads to the formation of the aromatic imidazole ring.

A catalytic amount of acid is often beneficial. While the reaction can proceed under neutral or basic conditions, acidic catalysis can accelerate the imine formation steps. However, strongly acidic or basic conditions can promote undesirable polymerization of the aldehyde and glyoxal starting materials, reducing the overall yield.[10] Therefore, maintaining careful pH control near neutral is a critical process parameter.

Synthetic Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of [1,3-¹⁵N₂]imidazole.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Example Amount |

| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 1.0 | 1.45 g (10 mmol) |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 1.0 | 0.81 g (10 mmol) |

| ¹⁵N-Ammonium Chloride | ¹⁵NH₄Cl | 54.49 | 2.2 | 1.20 g (22 mmol) |

| Deionized Water | H₂O | 18.02 | - | ~20 mL |

| Hydrochloric Acid (1 M) | HCl | - | Catalytic | As needed |

| Sodium Hydroxide (1 M) | NaOH | - | - | As needed |

| Diethyl Ether / Ethyl Acetate | - | - | - | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ¹⁵N-Ammonium Chloride (1.20 g, 22 mmol) in deionized water (15 mL).

-

Reagent Addition: To this stirring solution, add the 40% glyoxal solution (1.45 g, 10 mmol) followed by the 37% formaldehyde solution (0.81 g, 10 mmol) at room temperature.

-

pH Adjustment & Rationale: Gently warm the mixture to 40-50°C. Monitor the pH of the solution. If the solution is significantly acidic, polymerization may occur. A catalytic amount of acid can be beneficial, but the reaction is often run near neutral. Some protocols report better yields when the pH is maintained between 5-7 to avoid side reactions.[10] Adjust with dilute HCl or NaOH if necessary.

-

Reaction & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 90-100°C) for 2-3 hours. The solution will typically turn a dark brown color. The reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).

-

Workup - Neutralization: After cooling the reaction to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or dilute NaOH until the pH is ~8-9. This step is crucial to ensure the imidazole product is in its free base form for extraction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 30 mL). The choice of solvent depends on the scale and subsequent purification strategy.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude [1,3-¹⁵N₂]imidazole as a brownish solid or oil.

-

Purification: The crude product can be purified by column chromatography on silica gel or by sublimation to yield a white to off-white crystalline solid. A typical yield is around 50-60%.

Product Characterization and Validation

Confirming the identity, purity, and isotopic incorporation is a non-negotiable step.

| Analysis Technique | Expected Result | Rationale |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 71.04. | Confirms the molecular weight of C₃H₄¹⁵N₂. Unlabeled imidazole would be at m/z 69.03. |

| ¹H NMR | Two signals: a singlet for H2 (~7.7 ppm) and a singlet for H4/H5 (~7.1 ppm). | Confirms the chemical structure. Splitting due to coupling with ¹⁵N may be observed. |

| ¹⁵N NMR | A single resonance in the deprotonated state (due to tautomerization). Upon acidification (pH < 6), this peak will shift downfield by ~30 ppm.[6][8][9] | This is the definitive validation of ¹⁵N incorporation and demonstrates its functionality as a pH sensor. |

Field Application Workflow: NMR-Based pH Titration

This workflow demonstrates how to use the synthesized [1,3-¹⁵N₂]imidazole to measure pKa, a critical parameter for its use as a pH sensor.

Conclusion

The synthesis of doubly ¹⁵N-labeled imidazole via a one-pot reaction of glyoxal, formaldehyde, and ¹⁵N-ammonium chloride provides researchers with a powerful and versatile molecular probe. The scientific integrity of any study using this molecule begins with a robust and well-characterized synthesis. The protocol and rationale detailed in this guide provide a reliable framework for producing high-quality [1,3-¹⁵N₂]imidazole. Its subsequent application in advanced NMR techniques continues to provide unparalleled insights into fundamental biological processes, from enzymatic catalysis to in vivo pH dynamics, reinforcing its status as an essential tool in the modern life scientist's arsenal.

References

- National Institutes of Health (NIH). (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.

- National Institutes of Health (NIH). (2014, June 26). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy.

- Journal of the American Chemical Society. (2011, January 5). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR.

- ACS Publications. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR.

- PubMed. (2013). 13C and 15N Spectral Editing Inside Histidine Imidazole Ring Through Solid-State NMR Spectroscopy.

- DukeSpace. (2016, April 14). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH.

- DukeSpace. (2016). (15)N Hyperpolarization of Imidazole-(15)N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH.

- OSTI.GOV. (1980, April 22). pH dependence of /sup 15/N NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine.

- National Institutes of Health (NIH). (n.d.). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH.

- National Institutes of Health (NIH). (n.d.). SABRE-SHEATH hyperpolarized 15N2-imidazole for Zn2+ sensing.

- ACS Publications. (2016, April 14). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH.

- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.

Sources

- 1. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meihonglab.com [meihonglab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pH dependence of /sup 15/N NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine (Journal Article) | OSTI.GOV [osti.gov]

- 6. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 8. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SABRE-SHEATH hyperpolarized 15N2-imidazole for Zn2+ sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

(15N₂)-1H-Imidazole in Structural Biology: An In-depth Technical Guide

Introduction: The Unique Significance of the Imidazole Moiety

In the intricate landscape of protein architecture and function, the imidazole side chain of the histidine residue holds a position of exceptional importance. Its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in critical enzymatic reactions and to participate in metal coordination.[1][2] Understanding the precise structural and electronic state of histidine's imidazole ring is therefore paramount to deciphering protein mechanisms. The introduction of stable isotopes, particularly Nitrogen-15 (¹⁵N), has revolutionized our ability to probe these systems with unparalleled precision.[3][4] This guide provides a comprehensive overview of the applications of doubly-labeled (¹⁵N₂)-1H-Imidazole and its integration into histidine residues for advanced structural biology studies, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

Chapter 1: Foundational Principles of (¹⁵N₂)-1H-Imidazole as a Probe

The strategic replacement of the common ¹⁴N isotope with ¹⁵N is a cornerstone of modern biomolecular NMR.[3] Unlike ¹⁴N, the ¹⁵N nucleus possesses a nuclear spin of 1/2, making it ideal for high-resolution NMR studies.[3] Doubly labeling the imidazole ring with two ¹⁵N atoms provides distinct spectroscopic handles for each nitrogen, enabling the precise characterization of its chemical environment.

The power of (¹⁵N₂)-1H-Imidazole lies in the sensitivity of its ¹⁵N chemical shifts to its protonation and tautomeric state. The imidazole ring can exist in three primary forms at physiological pH: a protonated (cationic) state and two neutral tautomers, the Nτ-H (or Nε2-H) and Nπ-H (or Nδ1-H) forms.[1][5] Each of these states yields a unique ¹⁵N NMR signature, allowing researchers to unambiguously identify the form present in a protein's active site or at a protein-ligand interface.

| State of Imidazole Ring | Typical ¹⁵N Chemical Shift Range (ppm) | Key Characteristics |

| Protonated (Cationic) | ~200-220 ppm | Both nitrogen atoms are protonated. Found at lower pH. |

| Neutral Nτ-H Tautomer | Nτ-H: ~170 ppm, Nπ: ~250 ppm | Proton is on the Nε2 nitrogen (in histidine). |

| Neutral Nπ-H Tautomer | Nπ-H: ~170 ppm, Nτ: ~250 ppm | Proton is on the Nδ1 nitrogen (in histidine). |

| Deprotonated (Anionic) | ~260-270 ppm | Both nitrogen atoms are deprotonated. Found at higher pH. |

| (Note: Chemical shifts are approximate and can vary based on the local chemical environment.) |

Chapter 2: Deciphering Histidine Tautomeric States in Proteins

The "Why": The tautomeric state of a histidine residue is not a trivial detail; it dictates hydrogen bonding patterns, electrostatic interactions, and catalytic activity.[2][5] For instance, in many enzymes, one tautomer may be active while the other is not. Differentiating these states is therefore critical for a mechanistic understanding of protein function.[5]

Solid-state NMR (ssNMR) spectroscopy, particularly with ¹³C and ¹⁵N labeling, has emerged as a powerful tool for this purpose.[1][5] Experiments like Transferred Echo Double Resonance (TEDOR) can be used to selectively filter for carbon signals that are directly bonded to a protonated or non-protonated nitrogen, thereby distinguishing the tautomers.[2][5]

Experimental Workflow: Tautomer Identification via ssNMR

The following workflow outlines a general approach for determining the tautomeric state of a ¹³C,¹⁵N-labeled histidine residue within a protein using solid-state NMR.

Caption: Workflow for Histidine Tautomer Determination.

Protocol: ¹⁵N-Selectively Filtered ¹³C Solid-State NMR

This protocol is adapted from methodologies designed to differentiate histidine tautomeric states.[5][6]

-

Protein Expression and Labeling: Express the protein of interest in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.[7][8] This ensures uniform incorporation of both isotopes.

-

Sample Preparation: After purification, prepare the protein sample by lyophilization from a buffer at the desired pH to trap the relevant tautomeric and protonation states.[5]

-

NMR Spectrometer Setup: Pack the lyophilized protein into a solid-state NMR rotor. Experiments are typically performed on a high-field spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CP/MAS) probe.

-

Initial Spectra Acquisition: Acquire standard 1D ¹³C and ¹⁵N CP/MAS spectra to confirm the presence of labeled histidine and to get a preliminary view of the potential heterogeneity of states.[2][6]

-

Selective Filtering Experiment: Employ a 1D or 2D ¹⁵N selectively filtered ¹³C experiment. A common approach is a TEDOR-based pulse sequence.[2][6]

-

Causality: The TEDOR filter exploits the dipolar coupling between directly bonded ¹³C and ¹⁵N nuclei. By applying a selective ¹⁵N pulse at the chemical shift corresponding to either protonated (~170 ppm) or non-protonated (~250 ppm) nitrogens, you can selectively observe the ¹³C signals attached to that specific type of nitrogen.

-

Execution:

-

To detect carbons attached to non-protonated nitrogens (present in neutral tautomers), apply a selective 180° pulse centered on the non-protonated ¹⁵N region (~250 ppm). This will allow signals from Cδ2 (in the τ state) and Cγ (in the π state) to be observed.

-

To detect carbons attached to protonated nitrogens (present in neutral and charged states), apply the selective pulse to the protonated ¹⁵N region (~170 ppm). This will reveal Cδ2 and Cγ in the charged state, Cγ in the τ state, and Cδ2 in the π state.

-

-

-

Data Analysis: By comparing the spectra with and without the selective filters, one can unambiguously assign the ¹³C resonances to each specific tautomeric and protonation state present in the sample.[5]

Chapter 3: Probing Protein-Ligand Interactions & Drug Discovery

The "Why": Identifying which parts of a protein interact with a small molecule is a cornerstone of drug discovery and functional annotation.[9][10] ¹⁵N labeling provides an exquisite method to map these binding interfaces at single-residue resolution. The most common technique is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a spectrum where each peak corresponds to a specific backbone N-H group in the protein.[7][11]

When a ligand binds, the chemical environment of nearby N-H groups changes, causing their corresponding peaks in the HSQC spectrum to shift. This phenomenon is known as Chemical Shift Perturbation (CSP).[11][12] By monitoring these shifts, we can map the binding site on the protein's surface.

Experimental Workflow: Chemical Shift Perturbation (CSP) Mapping

Caption: Workflow for Protein-Ligand Interaction Mapping by NMR.

Protocol: ¹H-¹⁵N HSQC Titration Experiment

This protocol outlines the steps for a typical CSP mapping experiment.[8][10]

-

Protein Expression: Express the target protein in a minimal medium where ¹⁵NH₄Cl is the only nitrogen source.[13]

-

Sample Preparation: Purify the ¹⁵N-labeled protein and exchange it into a suitable NMR buffer (e.g., 25 mM phosphate, 50 mM NaCl, pH 6.5). The final sample should be ~0.1-1.0 mM in concentration and contain 5-10% D₂O for the spectrometer lock.[13]

-

Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This is the reference "apo" state.

-

Ligand Titration: Prepare a concentrated stock solution of the ligand (which could be an imidazole-containing drug candidate) in the same NMR buffer. Add small aliquots of the ligand stock to the protein sample to achieve a series of increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, etc.).

-

Acquire Spectra: After each addition of the ligand, allow the sample to equilibrate and acquire another ¹H-¹⁵N HSQC spectrum.

-

Data Analysis:

-

Causality: The binding of the ligand alters the local magnetic field around the amide protons and nitrogens in and near the binding pocket. This change in the electronic environment directly causes a shift in their resonance frequencies.

-

Execution: Overlay all the HSQC spectra. Track the movement of each peak across the titration. Calculate the weighted average chemical shift perturbation (CSP) for each residue using the formula: Δδ = [(Δδ_H)² + (α * Δδ_N)²]¹/², where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.2) to account for the different chemical shift ranges.[11]

-

-

Mapping and Affinity: Plot the CSP values against the protein sequence. Residues with the largest perturbations are inferred to be at or near the binding interface.[11] By fitting the chemical shift changes versus ligand concentration, a dissociation constant (Kd) can often be determined.

Chapter 4: Advanced Applications in Hyperpolarized NMR

The "Why": A major limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques can boost the NMR signal by several orders of magnitude, enabling real-time metabolic imaging and in vivo sensing applications that would otherwise be impossible.[14][15] (¹⁵N₂)-1H-Imidazole is an outstanding candidate for hyperpolarization due to its favorable chemical properties and low toxicity.[14][16]

Signal Amplification by Reversible Exchange (SABRE) is a cost-effective method that uses parahydrogen to dramatically increase the nuclear spin polarization of a substrate.[14][15] When applied to (¹⁵N₂)-1H-Imidazole, the resulting hyperpolarized molecule becomes a highly sensitive pH probe. Protonation of one of the ¹⁵N atoms causes a large chemical shift change of ~30 ppm, making it possible to measure pH in vivo.[14][16]

Experimental Workflow: Hyperpolarized pH Sensing with SABRE-SHEATH

Caption: Workflow for SABRE-SHEATH Hyperpolarization of (¹⁵N₂)-Imidazole.

Protocol: SABRE-SHEATH Hyperpolarization for pH Measurement

This protocol is based on established methods for hyperpolarizing ¹⁵N heterocycles.[14][16]

-

Sample Preparation: Prepare a solution containing ~0.1 M (¹⁵N₂)-1H-Imidazole, ~4 mM of an Iridium-IMes catalyst, and a suitable solvent mixture (e.g., methanol:aqueous buffer).[14]

-

Hyperpolarization Step (SABRE-SHEATH):

-

Causality: The process occurs in a low magnetic field. Parahydrogen and the (¹⁵N₂)-1H-Imidazole ligand reversibly bind to the iridium catalyst. In this transient complex, the spin order of the parahydrogen-derived hydrides is transferred to the ¹⁵N nuclei of the imidazole via the J-coupling network. This dramatically increases the ¹⁵N polarization far beyond its thermal equilibrium state.

-

Execution: Place the sample in a magnetic shield to create a microtesla field environment. Bubble parahydrogen gas through the solution for a set period (e.g., 30 seconds) to facilitate the reversible exchange and polarization transfer.[15]

-

-

Detection: Rapidly transfer the now hyperpolarized sample into a high-field NMR spectrometer.

-

Data Acquisition: Immediately acquire a single-scan ¹⁵N NMR spectrum. The hyperpolarized signal is transient and decays with the spin-lattice relaxation time (T₁).

-

Analysis: The observed ¹⁵N chemical shift will be a population-weighted average of the protonated and deprotonated forms of imidazole. Since the chemical shifts of these two states are known and separated by ~30 ppm, and the pKa is ~7.0, the observed shift can be directly used to calculate the pH of the solution.[14]

References

-

Hu, W., et al. (2010). Differentiation of histidine tautomeric states using (15)N selectively filtered (13)C solid-state NMR spectroscopy. PubMed. [Link]

-

Yang, J., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. pubs.acs.org. [Link]

-

Truong, M. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. PMC - NIH. [Link]

-

Hsieh, C.-H., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers. [Link]

-

Hsieh, C.-H., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. NIH. [Link]

-

Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. [Link]

-

Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. METABODY. [Link]

-

Shchepin, R. V., et al. (2021). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH. [Link]

-

Bartholomew, G. L., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. [Link]

-

Krishnarjuna, B., et al. (2012). Selective Isotope-Labeling Methods for Protein Structural Studies. intechopen.com. [Link]

-

Bothe, J. R., et al. (2011). 15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding. NIH. [Link]

-

Williamson, M. (n.d.). 15N - Protein NMR. University of Sheffield. [Link]

-

Goto, N. K., & Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. [Link]

-

van der Loop, J. J., et al. (2021). Characterization of protein–ligand interactions by SABRE. PMC - NIH. [Link]

-

Le, T. P., et al. (2025). Biosynthetic Incorporation of 15N and 13C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. ResearchGate. [Link]

-

Hologne, M., et al. (2005). Characterization of protein-ligand interactions by high-resolution solid-state NMR spectroscopy. PubMed. [Link]

-

Lee, S. H., et al. (2021). Chemical shift perturbations of the 1 HN and 15 N resonances of proMMP-7 ΔNC upon binding the human syndecan-2 peptide ligand. ResearchGate. [Link]

-

Jaipuria, G., et al. (2017). Stable isotope labeling methods for protein NMR spectroscopy. Request PDF. [Link]

-

Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of 15N heterocycles. PMC - NIH. [Link]

-

University of Leicester. (n.d.). Expressing 15N labeled protein. University of Leicester. [Link]

-

Khalymbadzha, I. A., et al. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. ResearchGate. [Link]

-

Wiley. (n.d.). Imidazole - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

-

Byshkin, M., et al. (2018). 15 N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst (RSC Publishing). [Link]

-

Lee, Y., et al. (2022). State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing. [Link]

-

Crocoll, C., et al. (2012). A protocol for the identification of protein-protein interactions based on 15N metabolic labeling, immunoprecipitation, quantitative mass spectrometry and affinity modulation. PubMed. [Link]

-

Jones, S., et al. (2018). In silico Identification and Characterization of Protein-Ligand Binding Sites. PubMed. [Link]

-

Moy, F. J., et al. (2007). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. NIH. [Link]

-

Lapek, J. D., Jr, et al. (2020). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. PMC - NIH. [Link]

-

Fairlie, D. P., & Jackson, W. G. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

-

Kuroki, S., et al. (2001). One- and two-dimensional 15N exchange CP/MAS NMR studies of the structure and electronic properties of the intermolecular N-H...N hydrogen bond in imidazole crystal. PubMed. [Link]

-

da Silva, A. C. A., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

-

Alei, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Semantic Scholar. [Link]

-

Bhagi-Damodaran, A., & Lu, Y. (2014). Design of Functional Metalloproteins. PMC - NIH. [Link]

-

Suradkar, R. R., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC - PubMed Central. [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

-

Lota, G., et al. (2013). Guanidine, amitrole and imidazole as nitrogen dopants for the synthesis of N-graphenes. ResearchGate. [Link]

Sources

- 1. meihonglab.com [meihonglab.com]

- 2. Frontiers | Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR [frontiersin.org]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 4. ukisotope.com [ukisotope.com]

- 5. Differentiation of histidine tautomeric states using (15)N selectively filtered (13)C solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protein-nmr.org.uk [protein-nmr.org.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 14. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of protein–ligand interactions by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Strategic Application of ¹⁵N-Labeled Imidazole in NMR Studies for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide is crafted from field-proven insights to provide a comprehensive technical overview of the benefits and methodologies associated with using ¹⁵N-labeled imidazole in Nuclear Magnetic Resonance (NMR) spectroscopy. The imidazole side chain of histidine is a cornerstone of protein structure and function, participating in catalysis, metal coordination, and proton transfer.[1][2][3] Isotopic labeling with ¹⁵N provides an unparalleled spectroscopic window into these critical biological processes.

The Foundational Advantage: Unambiguous Probing of Imidazole's Chemical States

The power of incorporating ¹⁵N into the imidazole ring lies in the profound sensitivity of the ¹⁵N chemical shift to its local electronic environment. This sensitivity allows for the direct and unambiguous determination of two fundamental properties that govern the function of histidine residues in proteins: protonation state and tautomeric state.[1][3][4][5]

-

Protonation State Determination: The imidazole ring can exist in a protonated (cationic), neutral, or deprotonated (anionic) state, a characteristic dictated by the local pKa, which can vary significantly from the pKa of free histidine (~6.5) depending on the protein microenvironment.[3][5] The ¹⁵N chemical shifts of the two ring nitrogens (Nδ1 and Nε2) are exquisitely sensitive to these changes in protonation, providing a direct spectroscopic handle to monitor pH-dependent processes and the charged state of active site histidines.[1][4]

-

Tautomer Identification: In its neutral state, the imidazole ring exists as two distinct tautomers: the Nε2-protonated (τ tautomer) and the Nδ1-protonated (π tautomer).[1][4] These tautomeric forms are often in rapid exchange, but their relative populations are critical for functions like hydrogen bonding and catalysis. ¹⁵N NMR is one of the few techniques that can definitively distinguish between these tautomers, as the chemical shift of a protonated nitrogen is significantly different from that of an unprotonated, sp²-hybridized nitrogen.[5][6][7]

Core Applications and Methodologies

The ability to precisely monitor the state of the imidazole ring through ¹⁵N NMR has far-reaching implications in various fields of biochemical and pharmaceutical research.

Histidine is a frequent key player in enzyme active sites, acting as a general acid or base. By using ¹⁵N-labeled histidine, researchers can directly observe the protonation and tautomeric state of the catalytic residue throughout the reaction cycle. This provides invaluable mechanistic insights that are often unattainable with other methods.

The imidazole side chain of histidine is a common ligand for transition metals in metalloproteins.[1][8] ¹⁵N NMR can be used to identify which histidine residues are involved in metal coordination. While direct observation of the ¹⁵N signals of metal-bound imidazoles can be complicated by paramagnetic effects from certain metals, changes in the ¹⁵N HSQC spectrum upon metal binding or removal can definitively identify the ligand residues.[9][10][11]

In drug discovery, the ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for screening compound libraries and validating hits.[12][13][14] By using a uniformly ¹⁵N-labeled protein, the binding of a small molecule can be detected by observing chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the ¹⁵N HSQC spectrum.[12][13] Since histidine residues are often located in binding pockets, their side-chain ¹⁵N signals can also be monitored to provide detailed information about ligand interactions.

Experimental Protocols: A Practical Approach

For most protein NMR applications, uniform ¹⁵N labeling is the most common and cost-effective approach.

Step-by-Step Methodology for Uniform ¹⁵N Labeling in E. coli

-

Culture Growth: Grow an E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the protein of interest in a minimal medium (e.g., M9 medium) containing standard ¹⁴N ammonium chloride as the sole nitrogen source.

-

Induction: Once the cell culture reaches an optimal density (typically OD₆₀₀ of 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG).

-

Isotope Incorporation: Simultaneously with induction, supplement the culture with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. The bacteria will then incorporate ¹⁵N into all newly synthesized proteins.

-

Harvesting and Purification: After a suitable expression period (typically 4-6 hours or overnight at a lower temperature), harvest the cells by centrifugation. Lyse the cells and purify the ¹⁵N-labeled protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 6.5) containing 5-10% D₂O for the deuterium lock. Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

The 2D ¹H-¹⁵N HSQC is the workhorse experiment for studying ¹⁵N-labeled proteins.[15][16][17] It provides a fingerprint of the protein, with each peak corresponding to a specific N-H bond, primarily from the protein backbone and some side chains (e.g., Trp, Asn, Gln, and His).

Workflow for ¹H-¹⁵N HSQC Data Acquisition and Analysis

Caption: Workflow for a typical ¹H-¹⁵N HSQC experiment.

Data Presentation and Interpretation

A key advantage of using ¹⁵N-labeled imidazole is the distinct chemical shift ranges for the different protonation and tautomeric states of the histidine side chain nitrogens.

Table 1: Typical ¹⁵N Chemical Shift Ranges for Histidine Imidazole Nitrogens

| State of Imidazole Ring | Nitrogen | Typical ¹⁵N Chemical Shift (ppm) | Notes |

| Cationic (Protonated) | Nδ1-H & Nε2-H | 160 - 190 | Both nitrogens are protonated and appear in a similar range. |

| Neutral (τ Tautomer) | Nδ1 | 220 - 250 | Non-protonated nitrogen. |

| Nε2-H | 160 - 190 | Protonated nitrogen. | |

| Neutral (π Tautomer) | Nδ1-H | 160 - 190 | Protonated nitrogen. |

| Nε2 | 220 - 250 | Non-protonated nitrogen. |

Note: These ranges are approximate and can be influenced by factors such as hydrogen bonding and local environment.[10]

Advanced Applications: Hyperpolarization and In-Vivo Studies

Recent advances in hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE-SHEATH), have opened up new possibilities for using ¹⁵N-labeled imidazole.[18] Hyperpolarization can enhance the NMR signal by several orders of magnitude, enabling real-time monitoring of biological processes and even in-vivo applications.[18][19]

The pH-dependent chemical shift of ¹⁵N-labeled imidazole makes it an excellent candidate for a non-invasive in-vivo pH sensor.[18] As the pH of the environment changes, the protonation state of the imidazole ring changes, leading to a measurable shift in the ¹⁵N NMR signal. This has significant potential for studying pH dysregulation in diseases like cancer.[18][19]

Caption: Conceptual diagram of the SABRE-SHEATH hyperpolarization process.

Conclusion

The incorporation of ¹⁵N into the imidazole ring of histidine provides a powerful and versatile tool for investigating a wide range of biological phenomena. From elucidating enzyme mechanisms and characterizing protein-ligand interactions to pioneering in-vivo pH sensing, ¹⁵N-labeled imidazole is an indispensable component of the modern biomolecular NMR toolkit. The methodologies described herein, from sample preparation to advanced hyperpolarization techniques, offer researchers and drug development professionals a robust framework for leveraging the unique advantages of this isotopic label.

References

-

Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1534–1544. [Link]

-

López, J. J., et al. (2012). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High pH. The Journal of Physical Chemistry B, 116(23), 6665-6669. [Link]

-

López, J. J., et al. (2012). Limiting values of the 15N chemical shift of the imidazole ring of histidine at high pH. The Journal of Physical Chemistry B, 116(23), 6665-6669. [Link]

-

Andreas, L. B., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 8, 785526. [Link]

-

Li, S., & Hong, M. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(5), 1534-1544. [Link]

-

Shchepin, R. V., et al. (2016). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH Public Access, 27(9), 2344–2354. [Link]

-

Márquez, M., et al. (2007). Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. Proceedings of the National Academy of Sciences, 104(23), 9611–9616. [Link]

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... [Link]

-

Andreas, L. B., et al. (2021). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 8. [Link]

-

Crump, M. P., et al. (2000). The identification of metal-binding ligand residues in metalloproteins using nuclear magnetic resonance spectroscopy. Protein Science, 9(10), 2031–2034. [Link]

-

Theis, J. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Journal of the American Chemical Society, 138(8), 2690–2698. [Link]

-

Li, H., & Sun, H. (2012). NMR studies of metalloproteins. Topics in Current Chemistry, 326, 69–98. [Link]

-

Sorkin, D. L., & Miller, A.-F. (2006). 15N-NMR characterization of His residues in and around the active site of FeSOD. Biochemistry, 45(4), 1151–1161. [Link]

-

Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738–745. [Link]

-

Protein NMR. (2012). 1H-15N HSQC. [Link]

-

ResearchGate. (n.d.). (PDF) NMR Studies of Metalloproteins. [Link]

-

AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

-

CUNY. (2022). 15N – HSQC – How to Run Solution State NMR Experiments. [Link]

-

Goto, N. K., & Kay, L. E. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Current Opinion in Structural Biology, 10(5), 585-592. [Link]

-

University of Wisconsin-Madison. (n.d.). 15N HSQC. [Link]

Sources

- 1. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR [frontiersin.org]

- 4. meihonglab.com [meihonglab.com]

- 5. Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Limiting values of the 15N chemical shift of the imidazole ring of histidine at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR studies of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The identification of metal-binding ligand residues in metalloproteins using nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15N-NMR characterization of His residues in and around the active site of FeSOD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protein-nmr.org.uk [protein-nmr.org.uk]

- 16. 15N – HSQC – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]

- 17. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 18. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Imperative: A Guide to Nitrogen-15 Enrichment of Imidazole for High-Resolution Structural Biology

This technical guide delves into the fundamental principles and practical applications of Nitrogen-15 (¹⁵N) isotopic labeling, focusing on the imidazole ring—a critical component of the amino acid histidine. We will explore the stark contrast between the natural abundance of ¹⁵N and the power unlocked by its enrichment, providing researchers, scientists, and drug development professionals with a comprehensive understanding of why and how ¹⁵N-enriched imidazole is a cornerstone of modern structural biology and metabolic analysis.

Part 1: The Natural Abundance Problem: Why ¹⁵N Enrichment is Necessary

Nitrogen, a fundamental element of life, exists primarily as two stable isotopes: ¹⁴N and ¹⁵N. However, their distribution in nature is overwhelmingly skewed. The lighter isotope, ¹⁴N, constitutes approximately 99.6% of all nitrogen, while the heavier ¹⁵N isotope makes up a mere 0.37-0.4%.[1][][3][4] This low natural abundance of ¹⁵N presents a significant challenge for many advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

The core of the issue lies in the distinct nuclear properties of the two isotopes.[5]

-

Nitrogen-14 (¹⁴N) has a nuclear spin of 1. This classifies it as a quadrupolar nucleus, meaning its nuclear charge is distributed in a non-spherical, ellipsoidal shape.[5][6] This quadrupole moment interacts with local electric field gradients, leading to very rapid relaxation and, consequently, extremely broad and often undetectable signals in high-resolution NMR spectra.[6][7][8][9][10]

-

Nitrogen-15 (¹⁵N) , in contrast, possesses a nuclear spin of 1/2.[4][5] This non-quadrupolar nature results in much slower relaxation rates, yielding sharp, well-resolved peaks in NMR spectra.[4][5][11] This property is the primary driver for its use in detailed molecular structure analysis.[5]

The practical implication is that observing nitrogen atoms in biomolecules like proteins at natural abundance via NMR is often impossible due to the signal broadening from ¹⁴N.[9] To overcome this, researchers employ isotopic labeling—the process of replacing the naturally abundant ¹⁴N with ¹⁵N.[12]

Table 1: Comparison of Nitrogen-14 and Nitrogen-15 Isotope Properties

| Property | Nitrogen-14 (¹⁴N) | Nitrogen-15 (¹⁵N) | Significance for NMR Spectroscopy |

| Natural Abundance | ~99.6%[][4][] | ~0.4%[][3] | The low abundance of ¹⁵N necessitates enrichment for sensitive detection. |

| Atomic Mass (amu) | ~14.003[5] | ~15.000[5] | The mass difference is key for separation in mass spectrometry. |

| Nuclear Spin (I) | 1[5] | 1/2[4][5] | Spin 1/2 is ideal for high-resolution NMR; Spin 1 leads to quadrupolar broadening. |

| Quadrupole Moment | Yes[4][5] | No[4][5] | The absence of a quadrupole moment in ¹⁵N results in sharp NMR signals.[5] |

| NMR Signal Quality | Very Broad / Undetectable[9] | Sharp and Resolved | ¹⁵N enrichment is essential for obtaining meaningful structural data. |

Part 2: From Isotope to Insight: Synthesis and Application of ¹⁵N-Enriched Imidazole

Imidazole is a heterocyclic aromatic compound that forms the side chain of the amino acid histidine. Histidine residues are pivotal in protein function, often participating in catalytic mechanisms, metal binding, and proton transfer. Therefore, being able to precisely monitor the state of histidine's imidazole ring within a protein provides invaluable functional information. Enriching imidazole with ¹⁵N, which can then be used to synthesize ¹⁵N-histidine, is the key to unlocking this information.[14]

Conceptual Synthesis Workflow

The synthesis of ¹⁵N-labeled heterocycles like imidazole typically starts with a commercially available, highly enriched source of the isotope, such as ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[14] While multiple specific synthetic routes exist, a common strategy involves building the imidazole ring from smaller, labeled precursors.[14][15]

A generalized workflow can be visualized as follows:

Caption: Generalized workflow for the synthesis of ¹⁵N-enriched imidazole.

This enriched ¹⁵N-histidine is then used in biological expression systems to produce a protein where every histidine residue is ¹⁵N-labeled.

Field-Proven Application: Protein Labeling for HSQC NMR Spectroscopy

One of the most powerful experiments enabled by ¹⁵N labeling is the 2D Heteronuclear Single Quantum Coherence (HSQC) NMR experiment.[16][17] This technique correlates the chemical shift of a proton with the chemical shift of the nitrogen atom to which it is directly bonded.[18][19][20] For a protein, this means that each amide group in the protein backbone (except for proline) will produce a single peak in the 2D spectrum, whose coordinates correspond to the ¹H and ¹⁵N chemical shifts.[16] This creates a unique "fingerprint" of the protein.

This protocol outlines the standard methodology for producing a uniformly ¹⁵N-labeled protein for NMR analysis. The core principle is to grow the protein-expressing bacteria in a minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.[21]

1. Preparation of M9 Minimal Media:

-

Prepare 1 liter of 10x M9 salts stock solution (Na₂HPO₄, KH₂PO₄, NaCl) and sterilize by autoclaving.

-

Prepare separate sterile stock solutions of 1M MgSO₄, 1M CaCl₂, and 20% (w/v) glucose.[22]

-

On the day of use, assemble the final M9 medium by aseptically adding the M9 salts, MgSO₄, CaCl₂, and glucose to sterile water.

-

Crucially, instead of standard NH₄Cl, add 1 gram of ¹⁵NH₄Cl (>98% enrichment) as the sole nitrogen source. [21] Add required antibiotics and any necessary vitamins or trace elements.[21][22]

2. Starter Culture and Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the protein of interest.[22]

-

Inoculate a small 5-10 mL starter culture in a rich medium (like LB) and grow for several hours.

-

Use this starter culture to inoculate a larger volume (e.g., 50 mL) of the prepared ¹⁵N-M9 minimal medium. Grow this overnight at 37°C.[23] This step acclimates the cells to the minimal medium.

-

Inoculate the final 1-liter ¹⁵N-M9 culture with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[22]

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Reduce the temperature (e.g., to 18-25°C) and continue culturing for several hours or overnight to allow for protein expression and proper folding.[23]

3. Cell Harvest and Protein Purification:

-

Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C or used immediately.[23]

-

Lyse the cells using standard methods (e.g., sonication, French press) in an appropriate lysis buffer.

-

Purify the ¹⁵N-labeled protein using chromatographic techniques (e.g., affinity, ion exchange, size exclusion) specific to the protein of interest.

4. NMR Sample Preparation and Analysis:

-

Exchange the purified protein into a suitable NMR buffer (e.g., 25 mM phosphate, pH 6.5) and concentrate it to 0.5-1.0 mM.[21]

-

Add 5-10% Deuterium Oxide (D₂O) to the final sample. The D₂O provides a lock signal for the NMR spectrometer to maintain field stability.[21]

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum. The resulting data will show a peak for each N-H pair, allowing for detailed structural and dynamic analysis.

Caption: Workflow for ¹⁵N-labeling of a protein for NMR analysis.

Conclusion

The profound difference in the nuclear properties of ¹⁴N and ¹⁵N isotopes makes isotopic enrichment an indispensable tool rather than a mere technicality. The extremely low natural abundance of ¹⁵N, combined with the unfavorable quadrupolar nature of ¹⁴N, renders most nitrogen atoms invisible to high-resolution NMR. By replacing ¹⁴N with ¹⁵N in key biomolecules like imidazole (and subsequently histidine), researchers can "turn on" these critical signals. This enables the use of powerful techniques like HSQC NMR to map protein structures, probe active sites, and understand molecular dynamics at an atomic level. The investment in synthesizing and utilizing ¹⁵N-enriched compounds is directly repaid with high-resolution data that is fundamental to advancing drug discovery and our understanding of biological systems.

References

-

Chekmenev, E. Y., et al. (2021). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. Available at: [Link]

-

University of Leicester. Expressing ¹⁵N labeled protein. Available at: [Link]

-

IntechOpen. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. In Advances in Polymer Science. Available at: [Link]

-

Morgan, K. C., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. Available at: [Link]

-

Gas Cylinder Source. (2025). Nitrogen-15 vs. Nitrogen-14: Key Differences and Industrial Applications. Available at: [Link]

-

Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

-

PROMETHEUS Protocols. Natural abundance ¹⁵N. Available at: [Link]

-

Wikipedia. Isotopes of nitrogen. Available at: [Link]

-

Mas, G., & Crump, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Available at: [Link]

-

Isotopes.com. Stable Isotopes of Nitrogen - 14N & 15N Uses. Available at: [Link]

-

Luchinat, E., et al. (2018). ¹⁵N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst. Available at: [Link]

-

University of Washington. ¹⁵N labeling in E. coli. Available at: [Link]

-

Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. Available at: [Link]

-

Mas, G., & Crump, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. Available at: [Link]

-

Akaho, E., et al. (2024). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. ACS Omega. Available at: [Link]

-

Protein Expression and Purification Core Facility. ¹⁵N labeling of proteins in E. coli. Available at: [Link]

-

Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

Akaho, E., et al. (2024). Efficient and Inexpensive Synthesis of ¹⁵N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na¹⁵NO₂ Instead of Na¹⁵NNN. ACS Publications. Available at: [Link]

-

Cai, M., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR. Available at: [Link]

-

Kansas Geological Survey. (2002). USE OF NITROGEN-15 NATURAL ABUNDANCE METHOD TO IDENTIFY NITRATE SOURCES IN KANSAS GROUNDWATER. Available at: [Link]

-

Chemistry For Everyone. (2025). What Is HSQC NMR?. YouTube. Available at: [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

Chemistry LibreTexts. (2022). Nuclear Quadrupoles and Quadrupole-induced Relaxation. Available at: [Link]

-

Chemistry For Everyone. (2025). What Is The Difference Between Nitrogen-14 And Nitrogen-15?. YouTube. Available at: [Link]

-

Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of ¹⁵N heterocycles. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2012). Effect of Cl, Br, ¹⁴N, ³¹P, ¹⁹F etc to NMR spectra. Available at: [Link]

-

ChemLin. Nitrogen Isotopes - List and Properties. Available at: [Link]

-

Garlyauskayte, R. Y., et al. (2013). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the ¹⁴N–¹H Spin–Spin Coupling. Inorganic Chemistry. Available at: [Link]

-

Weizmann Institute of Science. Nitrogen NMR. Available at: [Link]

-

Herbison-Evans, D., & Richards, R. E. (1964). Quadrupole relaxation in nitrogen nuclear resonances. Semantic Scholar. Available at: [Link]

-

Akaho, E., et al. (2022). A γ-¹⁵N-Labeled Diazo-Transfer Reagent for the Synthesis of β-¹⁵N-Labeled Azides. The Journal of Organic Chemistry. Available at: [Link]

-

Shchepin, R. V., et al. (2020). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. Journal of the American Chemical Society. Available at: [Link]

-

Frontiers Media. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Available at: [Link]

-

Shchepin, R. V., et al. (2020). ¹⁵N NMR Signal Amplification by Reversible Exchange of [¹⁵N₃]Ornidazole Antibiotic. National Institutes of Health. Available at: [Link]

-

Müller, C., & Clough, T. (2023). Use of ¹⁵N tracers to study nitrogen flows in agro-ecosystems: transformation, losses and plant uptake. Plant and Soil. Available at: [Link]

Sources

- 1. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prometheusprotocols.net [prometheusprotocols.net]

- 4. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 5. Nitrogen-15 vs. Nitrogen-14: Key Differences and Industrial Applications - China Isotope Development [asiaisotopeintl.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 8. Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrogen NMR [chem.ch.huji.ac.il]

- 10. Quadrupole relaxation in nitrogen nuclear resonances | Semantic Scholar [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]